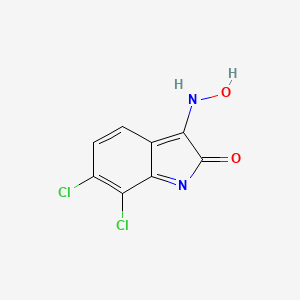
NS309
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
NS309 has a wide range of applications in scientific research:
Chemistry: this compound is used as a tool compound to study the activation and modulation of calcium-activated potassium channels.
Biology: It is used to investigate the physiological roles of SK and IK channels in various cell types, including neurons and smooth muscle cells.
Medicine: this compound has potential therapeutic applications in treating conditions such as hypertension, arrhythmias, and neurological disorders by modulating potassium channel activity.
Industry: This compound is used in the development of new drugs targeting potassium channels and in the study of ion channel pharmacology .
Wirkmechanismus
NS309 exerts its effects by binding to the calcium-activated potassium channels at the interface between the channel and the calmodulin protein. This binding enhances the coupling between calcium sensing and channel opening, leading to increased potassium ion flow through the channel. This hyperpolarizes the cell membrane and modulates cellular excitability .
Biochemische Analyse
Biochemical Properties
NS309 interacts with small conductance calcium-activated potassium channels (SK) and intermediate conductance calcium-activated potassium channels (IK), but displays no activity at big conductance calcium-activated potassium channels (BK) . It has been found to activate both hSK3 and hIK channels, with the largest effect on hIK channels . This interaction with SK/IK channels plays a crucial role in the biochemical reactions involving this compound .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to significantly increase the whole cell SK currents and hyperpolarize detrusor smooth muscle (DSM) cells resting membrane potential . In addition, this compound has been shown to inhibit the spontaneous phasic contraction amplitude, force, frequency, duration, and tone of isolated DSM strips in a concentration-dependent manner .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with SK/IK potassium channels. It acts as a potent and selective activator of these channels . This compound exerts its effects at the molecular level through binding interactions with these biomolecules, leading to enzyme activation and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings. For example, this compound has been found to provide protective effects in human dopaminergic neurons, likely via activation of both membrane and mitochondrial SK channels . This protection can be observed even when the administration was delayed by 4 hours after injury .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, this compound at a concentration of 2 mg/kg administered by intraperitoneal injection has been found to protect against spinal cord ischemia/reperfusion (SCI/R) in rabbits .
Transport and Distribution
Given its interaction with SK/IK potassium channels, it is likely that it may be transported and distributed in a manner similar to other activators of these channels .
Subcellular Localization
This compound has been found to activate both membrane and mitochondrial SK channels . This suggests that this compound may be localized in both the cell membrane and mitochondria, where it exerts its effects .
Vorbereitungsmethoden
Die Synthese von NS309 beinhaltet die Reaktion von 6,7-Dichlorindol-2,3-dion mit Hydroxylaminhydrochlorid unter Bildung des Oxim-Derivats. Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Ethanol oder Methanol unter Rückflussbedingungen durchgeführt. Das Produkt wird anschließend durch Umkristallisation oder Chromatographie gereinigt .
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Chinon-Derivate zu bilden.
Reduktion: Die Reduktion von this compound kann die entsprechenden Amin-Derivate ergeben.
Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Chlorpositionen, um verschiedene substituierte Derivate zu bilden.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine und Thiole .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: this compound wird als Werkzeugverbindung verwendet, um die Aktivierung und Modulation von Calcium-aktivierten Kaliumkanälen zu untersuchen.
Biologie: Es wird verwendet, um die physiologischen Rollen von SK- und IK-Kanälen in verschiedenen Zelltypen, einschließlich Neuronen und glatten Muskelzellen, zu untersuchen.
Medizin: this compound hat potenzielle therapeutische Anwendungen bei der Behandlung von Erkrankungen wie Bluthochdruck, Arrhythmien und neurologischen Störungen durch Modulation der Kaliumkanalaktivität.
Industrie: This compound wird bei der Entwicklung neuer Medikamente verwendet, die auf Kaliumkanäle abzielen, und bei der Untersuchung der Ion-Kanal-Pharmakologie .
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es an die Calcium-aktivierten Kaliumkanäle an der Grenzfläche zwischen dem Kanal und dem Calmodulin-Protein bindet. Diese Bindung verstärkt die Kopplung zwischen der Calcium-Erkennung und der Kanalöffnung, was zu einem erhöhten Kaliumionenfluss durch den Kanal führt. Dies hyperpolarisiert die Zellmembran und moduliert die zelluläre Erregbarkeit .
Analyse Chemischer Reaktionen
NS309 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction of this compound can yield the corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Vergleich Mit ähnlichen Verbindungen
NS309 wird oft mit anderen Aktivatoren von Calcium-aktivierten Kaliumkanälen verglichen, wie z. B. 1-Ethyl-2-benzimidazolinon (1-EBIO) und 5,6-Dichlor-1-ethyl-1,3-dihydro-2H-benzimidazol-2-on (DC-EBIO). This compound ist deutlich potenter als diese Verbindungen, mit einer höheren Affinität für SK- und IK-Kanäle und größerer Selektivität .
Ähnliche Verbindungen
- 1-Ethyl-2-benzimidazolinon (1-EBIO)
- 5,6-Dichlor-1-ethyl-1,3-dihydro-2H-benzimidazol-2-on (DC-EBIO)
- Apamin (ein selektiver Blocker von SK-Kanälen)
- Iberiotoxin (ein selektiver Blocker von BK-Kanälen)
Die einzigartige Potenz und Selektivität von this compound machen es zu einem wertvollen Werkzeug bei der Untersuchung von Calcium-aktivierten Kaliumkanälen und ihren physiologischen und pharmakologischen Rollen .
Eigenschaften
IUPAC Name |
6,7-dichloro-3-nitroso-1H-indol-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-4-2-1-3-6(5(4)10)11-8(13)7(3)12-14/h1-2,11,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBYKNONIPZMTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=C(N2)O)N=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469821 | |
| Record name | NS309 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18711-16-5 | |
| Record name | NS309 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NS309 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


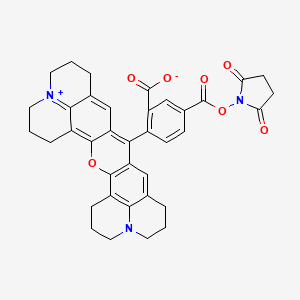
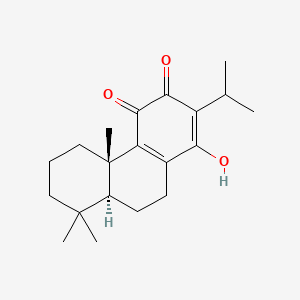
![7-butyl-6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1680015.png)
![N,N-dimethyl-10-[3-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)propyl]phenothiazine-2-sulfonamide](/img/structure/B1680016.png)

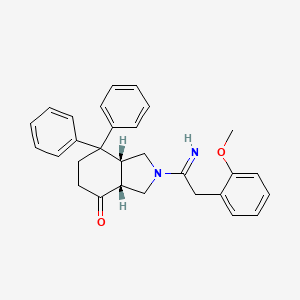
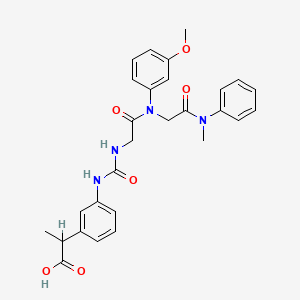
![2-[3-[[2-(3-methoxy-N-[2-(N-methylanilino)-2-oxoethyl]anilino)-2-oxoethyl]carbamoylamino]phenyl]ethanesulfonic acid](/img/structure/B1680022.png)

![2-[[2-[[2-[[3-[[2-[[2-[(2-Amino-3-methylbutanoyl)amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-4-methylpentanoyl]amino]-2-oxo-4-phenylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid](/img/structure/B1680027.png)
![8-(3-Amino-3-methylazetidin-1-yl)-7-fluoro-1-methyl-4-oxobenzo[b][1,8]naphthyridine-3-carboxylic acid](/img/structure/B1680030.png)


![(3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluoro-phenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid](/img/structure/B1680034.png)
